molecular formula C3H6F2O B1317334 2,2-Difluoropropanol CAS No. 33420-52-9

2,2-Difluoropropanol

Cat. No. B1317334
CAS RN: 33420-52-9
M. Wt: 96.08 g/mol
InChI Key: CKLONJANQGBREW-UHFFFAOYSA-N
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Description

2,2-Difluoropropanol (C3H6F2O) is a chemical compound with a molecular weight of 96.08 g/mol . It is used in organic synthesis and as a pharmaceutical intermediate . The compound has a variety of synonyms, including 2,2-Difluoropropan-1-ol and 2,2-difluoro-propan-1-ol .


Synthesis Analysis

2,2-Difluoropropanol can be synthesized by the fluorination of Methyl 2,2-difluoropropanoate and β-difluoro alcohol with lithium aluminium tetrahydride in tetrahydrofuran at low temperature .


Molecular Structure Analysis

The molecular structure of 2,2-Difluoropropanol is characterized by the presence of two fluorine atoms attached to the second carbon atom in the propanol molecule . The InChI representation of the molecule is InChI=1S/C3H6F2O/c1-3(4,5)2-6/h6H,2H2,1H3 .


Physical And Chemical Properties Analysis

2,2-Difluoropropanol has a molecular weight of 96.08 g/mol and a computed XLogP3-AA value of 0.6 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a topological polar surface area of 20.2 Ų . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 44.1 .

Scientific Research Applications

Peptide Structure Stabilization

2,2-Difluoropropanol and related fluoroalcohols, like hexafluoroacetone trihydrate, play a significant role in stabilizing secondary structures in peptides in aqueous solutions. The molecular mechanisms behind this stabilization are not entirely clear, but these fluoroalcohols, particularly 2,2,2-trifluoroethanol (TFE), are widely used additives in aqueous solutions of peptides and proteins to induce intramolecularly hydrogen-bonded conformations (Rajan, Awasthi, Bhattacharjya, & Balaram, 1997).

Synthesis of Fluorinated Telomers

1,1-Difluoro-2-chloroethylene and 1,2-difluoro-1,2-dichloroethylene can be radical telomerized with methanol to produce chlorofluoroalcohols such as 3-chloro-2,2-difluoropropanol. This process demonstrates the influence of fluorine and chlorine atoms in directing radical reactions and the high conversion rates of these telomerizations (Guiot, Améduri, Boutevin, & Fruchier, 2002).

Properties of Fluoroalcohol Mixtures

Mixtures of fluoroalcohols, such as 2,2,2-trifluoroethanol (TFE) with water, have been studied for their effects on the solubility and stability of peptides. Molecular dynamics simulations of these mixtures help improve the understanding of their properties, such as densities, diffusion constants, and dielectric constants (Chitra & Smith, 2001).

Fluorination in Organic Synthesis

2,2-Difluoropropanol is involved in various fluorination reactions in organic synthesis, such as the selective difluoromethylation and monofluoromethylation reactions. These methods are crucial in introducing fluorinated moieties into organic molecules, which have significant implications in pharmaceutical and agrochemical development (Hu, Zhang, & Wang, 2009).

Use in Electrocatalytic Reactions

An electrocatalytic reactor with nano-MnOx loading porous Ti electrode as an anode has been used for the oxidation of 2,2,3,3-tetrafluoro-1-propanol to producehigh-value chemicals like sodium 2,2,3,3-tetrafluoropropionate. This study highlights the role of 2,2-Difluoropropanol derivatives in green chemistry and their potential in producing chemicals through environmentally friendly processes (Wang, Wang, Li, Bin, Yin, Kang, & He, 2014).

Photodegradation Studies

The photodegradation of perfluorooctane sulfonate in water and alkaline 2-propanol solutions, where compounds related to 2,2-Difluoropropanol play a role, was investigated. This research contributes to understanding the environmental impact and degradation pathways of persistent organic pollutants (Yamamoto, Noma, Sakai, & Shibata, 2007).

Fluoroalcohols in Hypervalent Iodine Chemistry

Fluoroalcohols like 1,1,1,3,3,3-hexafluoroisopropanol and 2,2,2-trifluoroethanol have been used as solvents in hypervalent iodine-mediated phenolic oxidations. They stabilize reactive cationic intermediates and facilitate various transformations in organic synthesis, demonstrating the versatility of fluoroalcohols in chemical reactions (Dohi, Yamaoka, & Kita, 2010).

Safety And Hazards

2,2-Difluoropropanol is classified as having Acute Toxicity 4 Oral, Eye Irritation 2, Flammable Liquid 3, Skin Irritation 2, and STOT SE 3 . Precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2,2-difluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2O/c1-3(4,5)2-6/h6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLONJANQGBREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539226
Record name 2,2-Difluoropropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoropropanol

CAS RN

33420-52-9
Record name 2,2-Difluoro-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33420-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoropropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoropropanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Guiot, B Ameduri, B Boutevin, A Fruchier - New Journal of Chemistry, 2002 - pubs.rsc.org
Radical telomerizations of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2-dichloroethylene with methanol, leading to chlorofluoroalcohols, are presented. The optimization of the …
Number of citations: 5 pubs.rsc.org
S Yamada, M Kato, Y Komori, T Konno… - Organic & Biomolecular …, 2011 - pubs.rsc.org
2,2,3,3-Tetrafluorooxetane reacted easily with organolithium reagents to give 1,1,3-trisubstituted 2,2-difluoropropan-1-ols in good to excellent yields. On the other hand, the reaction with …
Number of citations: 4 pubs.rsc.org
T Shinkai, PJ Hsu, A Fujii, JL Kuo - Physical Chemistry Chemical …, 2022 - pubs.rsc.org
To explore the impact of fluorination on the hydrogen bond networks of protonated alkylalcohols, infrared spectroscopy and theoretical computations of protonated 2,2,2-trifluoroethanol …
Number of citations: 1 pubs.rsc.org
J Guiot, B Ameduri, B Boutevin, A Fruchier, JÃ Guiot… - 2002 - arch.neicon.ru
Radical telomerizations of 1, 1-difluoro-2-chloroethylene and 1, 2-difluoro-1, 2-dichloroethylene with methanol, leading to chlorofluoroalcohols, are presented. The optimization of the …
Number of citations: 0 arch.neicon.ru
AI Rakhimov, ON Kutyga, AA Bakshaeva - Russian Journal of General …, 2011 - Springer
α-Chloropolyfluoroalkyl ethers were synthesized by the reaction of polyfluorinated alcohols H(CF 2 CF 2 ) n CH 2 OH (n=1−3) with aliphatic aldehydes (ethanal, propanal, butanal) and …
Number of citations: 4 link.springer.com
F Hicks, Y Hou, M Langston, A McCarron… - … Process Research & …, 2013 - ACS Publications
Progression toward a scalable synthesis of TORC1/2 inhibitor bulk drug, culminating in the first GMP manufacturing campaign, is described. Process research and development was …
Number of citations: 32 pubs.acs.org
D Shen - 2020 - search.proquest.com
Bacterial infections have long been an ever-emerging problem with the appearance of antibiotic resistant bacteria which is deteriorating with the misuse and abuse of antibiotics. As …
Number of citations: 6 search.proquest.com

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